molecular formula C10H14N2O2 B2575329 3-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanoic acid CAS No. 1556132-00-3

3-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B2575329
CAS No.: 1556132-00-3
M. Wt: 194.234
InChI Key: RLXKRNRBCJMGGS-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanoic acid: is an organic compound that features a cyclopropyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety

Properties

IUPAC Name

3-(5-cyclopropyl-2-methylpyrazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-8(4-5-10(13)14)6-9(11-12)7-2-3-7/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXKRNRBCJMGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of a diazo compound with a zinc-copper couple.

    Attachment of the propanoic acid moiety: This can be done through a series of reactions, including alkylation, esterification, and hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, resulting in the formation of pyrazoline derivatives or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogenation or alkylation can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or halogenating agents (e.g., N-bromosuccinimide) are commonly employed.

Major Products:

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Pyrazoline derivatives, alcohols.

    Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Biomolecular Interactions: It can be used in binding studies to investigate interactions with proteins, nucleic acids, or other biomolecules.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.

    Pharmacokinetics: Studies on the compound’s absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential therapeutic applications.

Industry:

    Agriculture: The compound can be explored for its potential use as a pesticide or herbicide due to its bioactive properties.

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations that enhance or modulate its activity.

Comparison with Similar Compounds

    3-(3-methyl-1H-pyrazol-5-yl)propanoic acid: This compound lacks the cyclopropyl group, which may result in different reactivity and biological activity.

    3-(1-methyl-1H-pyrazol-5-yl)propanoic acid: The position of the methyl group on the pyrazole ring is different, potentially affecting its binding affinity and selectivity.

Uniqueness: The presence of the cyclopropyl group in 3-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanoic acid imparts unique steric and electronic properties, making it distinct from other similar compounds

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